
Application Notes and Protocols for Sulfo-Cy5
Amine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sulfo-Cy5 amine

Cat. No.: B15555889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cy5 amine is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine

family. Its exceptional brightness and emission in the far-red spectrum (excitation/emission

maxima ~650/670 nm) make it an ideal candidate for flow cytometry applications. The far-red

emission minimizes interference from cellular autofluorescence, leading to an improved signal-

to-noise ratio. The amine-reactive N-hydroxysuccinimidyl (NHS) ester group of Sulfo-Cy5

readily forms stable covalent amide bonds with primary amino groups on proteins, such as the

ε-amino group of lysine residues.[1][2][3] This property allows for the straightforward labeling of

antibodies and other proteins for subsequent use in various fluorescence-based assays,

including flow cytometry.[4] These application notes provide detailed protocols for the

conjugation of Sulfo-Cy5 amine to antibodies and their subsequent use in both cell surface

and intracellular flow cytometry staining.
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Parameter Recommended Value Notes

Antibody Concentration 2 - 10 mg/mL

Higher concentrations can

improve labeling efficiency.[5]

[6]

Reaction Buffer
0.1 M Sodium Bicarbonate, pH

8.3-8.5

Amine-free buffer is crucial to

prevent competition with the

dye.[3][7]

Molar Excess of Dye 5:1 to 20:1 (Dye:Antibody)

This should be optimized for

each specific antibody to

achieve the desired degree of

labeling.[7][8]

Reaction Time 1 hour

Incubation should be at room

temperature with continuous

stirring.[5][9]

Quenching Reagent
1 M Tris-HCl, pH 8.0 or 1.5 M

Hydroxylamine, pH 8.5

Stops the labeling reaction by

consuming unreacted dye.[7]

[9]

Table 2: Typical Parameters for Flow Cytometry Staining
Parameter Cell Surface Staining Intracellular Staining

Cell Concentration 1 x 10⁶ cells/100 µL 1 x 10⁶ cells/100 µL

Labeled Antibody Conc. 0.5 - 10 µg/mL (optimize) 0.5 - 10 µg/mL (optimize)

Incubation Time 20 - 30 minutes at 4°C
30 - 60 minutes at room

temperature

Fixation Optional (e.g., 1-4% PFA)
Required (e.g., 1-4% PFA)[10]

[11]

Permeabilization Not required
Required (e.g., 0.1% Triton X-

100 or Saponin)[10][11]

Wash Buffer
PBS with 0.5% BSA and

0.05% Sodium Azide
Permeabilization Buffer
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Experimental Protocols
Protocol 1: Antibody Labeling with Sulfo-Cy5 Amine
This protocol details the procedure for conjugating Sulfo-Cy5 NHS ester to an antibody.

Materials:

Antibody of interest (free of amine-containing stabilizers like BSA or glycine)

Sulfo-Cy5 NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Purification column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS)

Procedure:

Antibody Preparation:

Dissolve the antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.[5] If

the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed

against PBS, and then the buffer should be exchanged for the Reaction Buffer.

Dye Preparation:

Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before

use.[9]

Conjugation Reaction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15555889?utm_src=pdf-body
https://josephgroup.ucsd.edu/Protocols/MolecularProbes.pdf
https://www.thermofisher.com/sg/en/home/references/protocols/cell-and-tissue-analysis/labeling-chemistry-protocols/amine-reactive-probe-labeling-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While gently stirring the antibody solution, slowly add the calculated volume of the Sulfo-

Cy5 stock solution. The volume added should correspond to the desired molar excess of

the dye.[5]

Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.[5]

[9]

Quenching:

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

Incubate for an additional 15-30 minutes at room temperature to stop the reaction.[7]

Purification:

Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[7]

The labeled antibody will elute first. Collect the colored fractions.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm

(for Sulfo-Cy5).

Calculate the protein concentration and the dye concentration using the Beer-Lambert law

and the respective extinction coefficients to determine the DOL (moles of dye per mole of

antibody).[8][12]

Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol describes the use of a Sulfo-Cy5-labeled antibody for the detection of cell surface

antigens.

Materials:

Single-cell suspension
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Sulfo-Cy5 labeled antibody

Cell Staining Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide.[13]

Fc receptor blocking reagent (optional)[13][14]

Procedure:

Sample Preparation:

Prepare a single-cell suspension and adjust the concentration to 1 x 10⁶ cells/mL in ice-

cold Cell Staining Buffer.[13]

Fc Receptor Blocking (Optional):

To reduce non-specific binding, incubate the cells with an Fc receptor blocking reagent for

10-15 minutes at room temperature.[13][14]

Staining:

Add the predetermined optimal concentration of the Sulfo-Cy5 labeled antibody to 100 µL

of the cell suspension.

Incubate for 20-30 minutes at 4°C in the dark.

Washing:

Wash the cells twice by adding 2 mL of Cell Staining Buffer, centrifuging at 300-400 x g for

5 minutes, and decanting the supernatant.[13][14]

Data Acquisition:

Resuspend the cells in 200-500 µL of Cell Staining Buffer and analyze on a flow cytometer

equipped with a red laser (e.g., 633 nm or 640 nm).[13]

Protocol 3: Intracellular Staining for Flow Cytometry
This protocol is for the detection of intracellular antigens using a Sulfo-Cy5-labeled antibody.
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Materials:

Single-cell suspension

Sulfo-Cy5 labeled antibody

Fixation Buffer: 1-4% Paraformaldehyde (PFA) in PBS.[11]

Permeabilization Buffer: 0.1% Saponin or Triton X-100 in Cell Staining Buffer.[11]

Cell Staining Buffer

Procedure:

Cell Surface Staining (Optional):

If also staining for surface markers, perform the cell surface staining protocol first.

Fixation:

Wash the cells once with PBS.

Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room

temperature.[15]

Washing:

Wash the cells twice with Cell Staining Buffer.

Permeabilization and Staining:

Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

Add the optimal concentration of the Sulfo-Cy5 labeled antibody.

Incubate for 30-60 minutes at room temperature in the dark.[10]

Washing:
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Wash the cells twice with Permeabilization Buffer.

Data Acquisition:

Resuspend the cells in Cell Staining Buffer and analyze on a flow cytometer.
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Caption: Chemical reaction of Sulfo-Cy5 NHS ester with a protein's primary amines.
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Antibody Labeling Workflow

1. Prepare Antibody in
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4. Quench Reaction
(e.g., Tris-HCl)

5. Purify Conjugate
(Size-Exclusion Chromatography)

6. Characterize
(Determine Degree of Labeling)

Click to download full resolution via product page

Caption: Workflow for labeling an antibody with Sulfo-Cy5 amine.
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Flow Cytometry Staining Workflow
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Caption: Workflows for cell surface and intracellular flow cytometry staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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